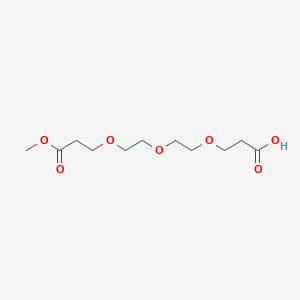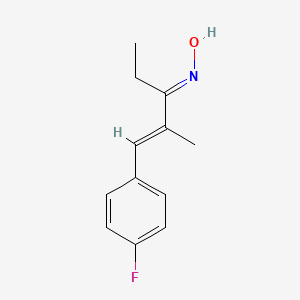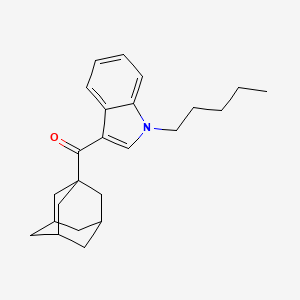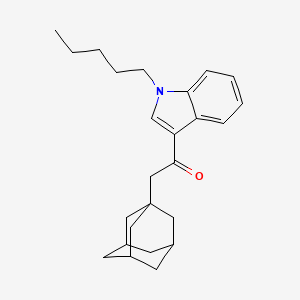
酸-PEG3-单甲酯
描述
Acid-PEG3-mono-methyl ester is a PEG derivative . It has a chemical formula of C11H20O7 and a molecular weight of 264.27 . It is a PEG species with terminal carboxylic acid and mono-methyl ester moieties .
Synthesis Analysis
Acid-PEG3-mono-methyl ester is synthesized via a three-step process involving transesterification of methyl oleate to alkyl oleates, epoxidation of the oleate alkene, and solventless heterogeneously catalyzed ring opening of the epoxides with poly (ethylene glycols) of varying chain length under a short reaction time .Molecular Structure Analysis
The molecular structure of Acid-PEG3-mono-methyl ester is characterized by a chain of three ethylene glycol units (PEG3) attached to a carboxylic acid group at one end and a methyl ester group at the other .Chemical Reactions Analysis
The carboxylic acid group in Acid-PEG3-mono-methyl ester can react with primary amines in the presence of activators such as EDC and DCC to form stable amide bonds . The synthesis of esters involves acylation of different alcohols with a variety of acid compounds such as carboxylic acids, acid chlo- rides, acid anhydrides, and lower esters .Physical And Chemical Properties Analysis
Acid-PEG3-mono-methyl ester has a molecular weight of 264.27 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 13 . It is a polar molecule but does not have a hydrogen atom attached directly to an oxygen atom, which means it cannot engage in intermolecular hydrogen bonding .科学研究应用
Drug Delivery Systems
Acid-PEG3-mono-methyl ester: is utilized in the development of drug delivery systems due to its biocompatibility and ability to modify the solubility and stability of therapeutic agents . The PEGylation process, which involves attaching PEG chains to drugs or nanoparticles, can enhance the pharmacokinetics of drugs, allowing for controlled release and targeted delivery to specific tissues or cells.
Surface Modification of Medical Devices
The compound is used for the surface modification of medical devices. By attaching PEG chains to surfaces, it is possible to reduce protein adsorption and cell adhesion, which minimizes the foreign body response and improves the biocompatibility of implants and sensors .
Cosmetics and Personal Care
In the cosmetics industry, Acid-PEG3-mono-methyl ester serves as an emulsifier and viscosity-modifying agent. It helps in formulating stable and aesthetically pleasing cosmetic products by improving the texture and spreadability of creams and lotions .
Food Industry Applications
This compound finds applications in the food industry as an additive that can act as an emulsifier. It helps in maintaining the consistency and stability of food products, such as sauces and dressings, preventing the separation of ingredients .
PROTAC Linker for Targeted Protein Degradation
Acid-PEG3-mono-methyl ester: is a key component in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules designed to induce the degradation of specific proteins, which is a promising approach for the treatment of various diseases, including cancer .
Antiviral Research
Research has explored the use of related PEGylated compounds in antiviral therapies. While not directly cited for Acid-PEG3-mono-methyl ester , similar PEG derivatives have been investigated for their potential to inhibit viral replication, such as in studies targeting the influenza A virus .
作用机制
Target of Action
Acid-PEG3-mono-methyl ester, also known as Carboxy-peg3-mono-methyl ester, is primarily used in the synthesis of PROteolysis-TArgeting Chimeras (PROTACs) . The primary targets of this compound are E3 ubiquitin ligases and the target proteins .
Mode of Action
The compound acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The interaction between the compound and its targets leads to the selective degradation of target proteins .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This system is a crucial pathway for the regulation of protein levels in cells .
Pharmacokinetics
The compound’s hydrophilic peg linker can increase its solubility in aqueous environments , which may impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can lead to a robust inhibition of downstream signals , potentially altering cellular functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acid-PEG3-mono-methyl ester. For instance, the compound’s stability may be affected by temperature . Furthermore, the compound’s solubility and therefore its bioavailability and efficacy can be influenced by the pH and ionic strength of the environment .
未来方向
属性
IUPAC Name |
3-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O7/c1-15-11(14)3-5-17-7-9-18-8-6-16-4-2-10(12)13/h2-9H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIORLLUIQECST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254426 | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807505-26-5 | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807505-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)
![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)
![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)
![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)


